4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a boronic ester group, which is known for its utility in various organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, where a halogenated pyrazolo[3,4-d]pyrimidine derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Substitution: The pyrazolo[3,4-d]pyrimidine core can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Aryl or Vinyl Derivatives: Formed from Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed from oxidation reactions.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The pyrazolo[3,4-d]pyrimidine core can interact with biological targets, potentially inhibiting or modulating the activity of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its combination of a boronic ester group and a pyrazolo[3,4-d]pyrimidine core. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C11H15BN4O2 |
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Molecular Weight |
246.08 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H15BN4O2/c1-10(2)11(3,4)18-12(17-10)8-7-5-15-16-9(7)14-6-13-8/h5-6H,1-4H3,(H,13,14,15,16) |
InChI Key |
RNTLWAPQCLQUKY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=NC=N2 |
Origin of Product |
United States |
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